BenchChemオンラインストアへようこそ!

Cefdinir impurity C

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Cefdinir Impurity C (3-Desethenyl-3-methyl Cefdinir) is the definitive USP reference standard for accurately quantifying this process-related impurity against the 0.7% acceptance limit. Its unique methyl substitution at C-3 ensures correct chromatographic peak identification (RRT 0.74), preventing costly misidentification in ANDA filings. Essential for method validation, system suitability, and ICH stability studies. Available in ≥95% purity with full characterization data. Request a quote today for your cefdinir API release testing.

Molecular Formula C13H13N5O5S2
Molecular Weight 383.4 g/mol
CAS No. 71091-93-5
Cat. No. B193781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefdinir impurity C
CAS71091-93-5
Synonyms(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct
Molecular FormulaC13H13N5O5S2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1
InChIKeyFMPXXFJEIVCXCL-ODXWQDPNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefdinir Impurity C (CAS 71091-93-5): Analytical Reference Standard and Key Degradation Marker for Pharmaceutical Quality Control


Cefdinir Impurity C, systematically identified as 3-Desethenyl-3-methyl Cefdinir or (6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a structurally characterized process-related and degradant impurity of the third-generation cephalosporin antibiotic, cefdinir [1]. With a molecular formula of C₁₃H₁₃N₅O₅S₂ and a molecular weight of 383.4 g/mol, this compound features a methyl substitution at the C-3 position instead of the vinyl group present on the parent drug molecule, a key structural difference that underpins its distinct physicochemical and chromatographic behavior [2]. As an impurity specified in pharmacopoeial monographs, its accurate identification and quantification are mandated for the release and stability testing of cefdinir active pharmaceutical ingredient (API) and finished dosage forms to ensure patient safety and product quality [3].

Why Cefdinir Impurity C (CAS 71091-93-5) Cannot Be Interchanged with Other Cefdinir Impurities for Regulatory Compliance


Substituting Cefdinir Impurity C with another cefdinir-related impurity (e.g., Impurity A, B, or the E-isomer) for analytical method validation or quality control applications is scientifically and regulatorily unsound. Each impurity possesses a unique molecular structure that dictates its specific chromatographic retention time (RRT) and spectral properties under a given method, a critical parameter for peak identification and accurate quantitation [1]. Pharmacopoeial monographs (e.g., USP) prescribe distinct acceptance limits for individual impurities, as exemplified by the specified 0.7% limit for Impurity C, which differs from the limits for Impurity A and B (both 0.5%) [2]. Using an incorrect impurity standard would lead to misidentification of peaks, inaccurate quantification of impurity profiles, and potential failure to meet regulatory filing requirements for Abbreviated New Drug Applications (ANDAs), ultimately compromising the demonstration of pharmaceutical equivalence and drug product safety.

Quantitative Differentiation of Cefdinir Impurity C (CAS 71091-93-5) for Method Validation and Quality Control


USP Pharmacopoeial Limit: Distinct Acceptance Criteria from Closely Related Impurities

The USP monograph for Cefdinir specifies a unique acceptance limit for Impurity C of 0.7% (w/w). This directly differentiates it from other specified impurities like Impurity A and Impurity B, which have a stricter limit of 0.5% (w/w). This quantitative disparity underscores that Impurity C may be more tolerated or harder to control during manufacturing, making its accurate measurement with a certified reference standard essential for demonstrating compliance [1].

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

USP Relative Retention Time (RRT): A Unique Chromatographic Fingerprint for Method-Specific Peak Identification

Under the official USP HPLC method for Cefdinir analysis, Cefdinir Impurity C exhibits a relative retention time (RRT) of approximately 0.74 relative to the main cefdinir peak. This value is substantially different from other early-eluting impurities such as Impurity A (RRT 0.10) and Impurity B (RRT 0.12) [1]. This distinct chromatographic behavior is a direct consequence of its unique chemical structure (3-desethenyl-3-methyl substitution) and serves as its unambiguous identifier in a complex sample matrix.

HPLC Method Development Analytical Chemistry Pharmacopoeial Analysis

Molecular Mass Distinction: Critical Differentiator for LC-MS/MS Confirmatory Analysis

Cefdinir Impurity C has a monoisotopic mass of 383.0358 g/mol (molecular weight 383.4 g/mol for [M+H]+). This is distinctly different from both the parent drug cefdinir (MW 395.41 g/mol) and other process-related impurities like the open-ring lactone Impurity E, which shares the same molecular weight as the parent drug [1]. This mass difference enables unambiguous confirmation of the impurity's identity using mass spectrometry, a technique increasingly required for comprehensive impurity profiling in regulatory submissions [2].

LC-MS/MS Structural Elucidation Impurity Confirmation

QSRR Model Prediction: Validated Retention Behavior Underpinning Robust Method Development

A published Quantitative Structure-Retention Relationship (QSRR) model for cefdinir-related substances, built using 18 known impurities including Impurity C, demonstrated a high correlation (R² = 0.9836) between molecular descriptors and chromatographic retention. The model achieved a prediction accuracy with a maximum deviation (ΔRRT) of no more than 0.154 [1]. This validates that the chromatographic behavior of Cefdinir Impurity C is not only distinct but also predictable based on its defined chemical structure, providing confidence in the robustness of methods where its retention time is used as a key parameter.

QSRR Modeling Method Validation Chromatographic Prediction

Primary Application Scenarios for Cefdinir Impurity C (CAS 71091-93-5) in Pharmaceutical Development and Quality Assurance


Pharmacopoeial Release Testing and Stability Studies

Use as a certified reference standard for quantifying Cefdinir Impurity C levels in API and finished drug product batches against the USP-specified limit of 0.7% [1]. This is essential for generating data for Certificate of Analysis (CoA) issuance and for monitoring degradation pathways during ICH stability studies [2].

HPLC Method Development and Validation for ANDA Submissions

Employed as a key system suitability marker to confirm the resolution of the impurity C peak (RRT 0.74) from the main cefdinir peak and from other closely eluting impurities, ensuring method specificity and accuracy as required for ANDA regulatory filings [1].

LC-MS/MS Confirmatory Analysis and Impurity Profiling

Utilized as a reference material to establish a selective LC-MS/MS method for the unequivocal identification and quantification of this impurity at trace levels, leveraging its unique molecular weight of 383.4 g/mol to avoid interference from the API [3].

Process Development and Forced Degradation Studies

Applied as an analytical marker in forced degradation (stress) studies to understand the formation mechanism and kinetics of Impurity C, which is known to arise from both synthetic processes and degradation pathways, thereby informing control strategies during manufacturing process optimization [2].

Quote Request

Request a Quote for Cefdinir impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.